

bezuclastinib RECIST v1.1 criteria tumor assessment

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Compound Focus: **Bezuclastinib**

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RECIST 1.1 in Practice: The PEAK Trial Protocol

The Phase 3 PEAK trial (NCT05208047) provides a clear example of how RECIST 1.1 is applied in the clinical development of **bezuclastinib** [1].

- **Trial Design:** The PEAK trial is a global, randomized, open-label, multicenter study. Patients with locally advanced, unresectable, or metastatic GIST who had progressed on or were intolerant to first-line imatinib were randomized 1:1 to receive either **bezuclastinib** (600 mg daily) in combination with sunitinib (37.5 mg daily) or sunitinib alone [2] [1].
- **Primary Endpoint:** The primary endpoint for the pivotal part of the trial was **Progression-Free Survival (PFS)**, defined as the time from randomization to disease progression or death from any cause, assessed by a **blinded independent central review (BICR) using RECIST 1.1** [2] [1].
- **Key Inclusion/Exclusion Criteria:** Patients were required to have at least one measurable lesion at baseline as per RECIST 1.1 criteria. Patients with central nervous system (CNS) metastases were eligible only if the metastases had been treated and were stable [3].

Detailed Experimental Methodology

For researchers aiming to replicate the assessment, here is a detailed breakdown of the protocol based on standard RECIST 1.1 and trial descriptions.

1. Patient Selection and Baseline Imaging

- **Population:** Patients with histologically confirmed, unresectable or metastatic GIST. The PEAK trial focused on patients with primary *KIT* mutations in exon 9 or 11, though other mutations were considered on a case-by-case basis [3].
- **Baseline Tumor Assessment:** Within 28 days prior to the first dose of the study drug, perform a contrast-enhanced CT or MRI scan. Identify and measure all target lesions (up to 5 total, with up to 2 per organ). The sum of the diameters of all target lesions is the **Baseline Sum of Diameters** [3].

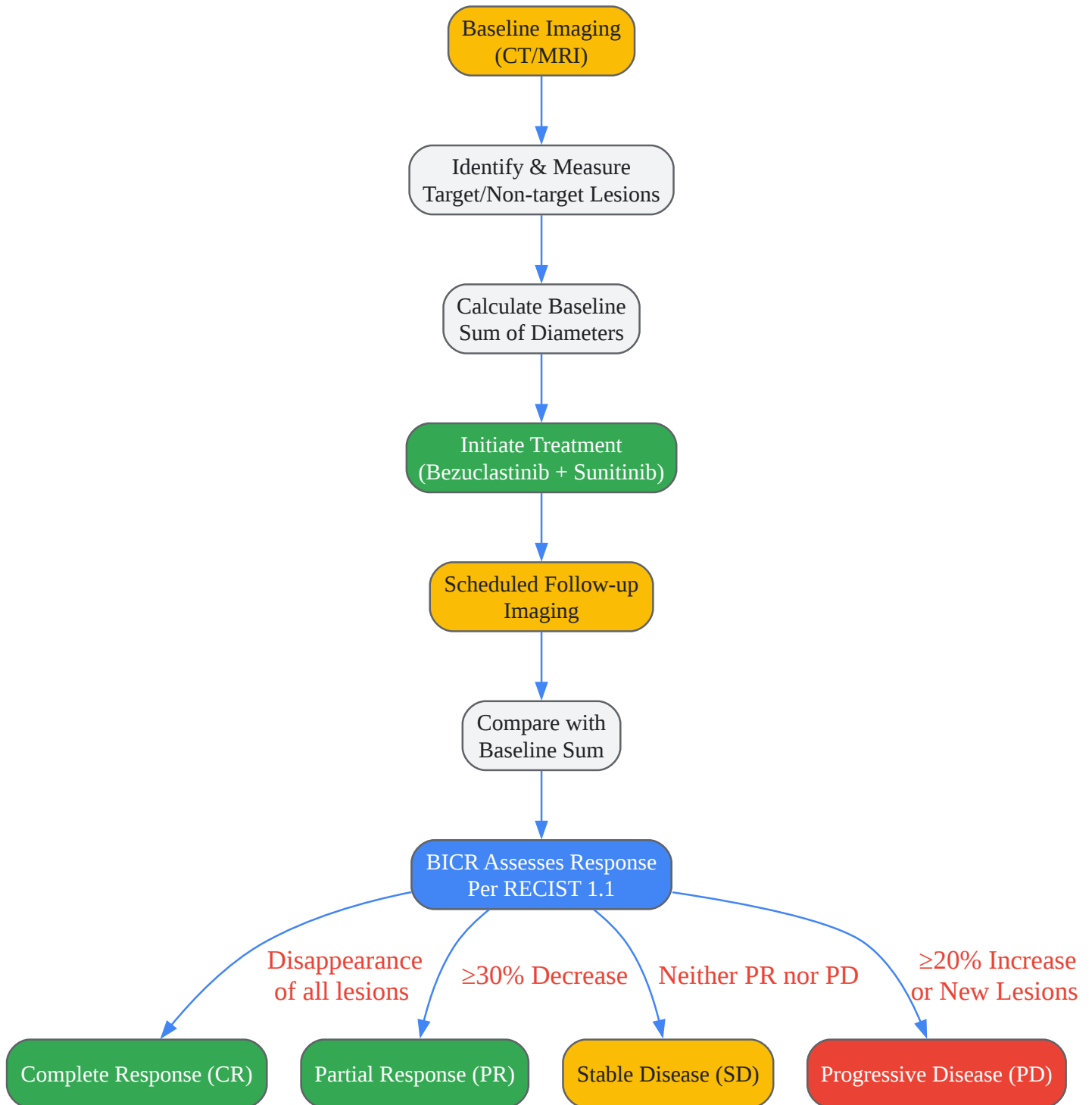
2. Treatment and Monitoring Schedule

- **Dosing:** **Bezuclastinib** is administered orally at 600 mg once daily continuously. Sunitinib is administered orally at 37.5 mg once daily, starting on the same day as **bezuclastinib** [4].
- **Tumor Assessment Schedule:** Follow-up tumor imaging (CT/MRI) should be performed at regular intervals, typically every 8-12 weeks, or as specified in the protocol (e.g., every 2 cycles if using a 4-week cycle) [3]. Scans are submitted to the BICR for assessment using RECIST 1.1.

3. Response Criteria and Definitions The BICR categorizes the objective response based on changes in tumor measurements from baseline, as defined below [2]:

- **Complete Response (CR):** Disappearance of all target and non-target lesions.
- **Partial Response (PR):** At least a 30% decrease in the sum of diameters of target lesions, with no progression of non-target lesions.
- **Progressive Disease (PD):** At least a 20% increase in the sum of diameters of target lesions (and an absolute increase of at least 5 mm), or the appearance of new lesions.
- **Stable Disease (SD):** Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

The following diagram illustrates the tumor assessment workflow and response evaluation criteria.



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Safety and Tolerability Profile

Understanding the safety data is crucial for risk-benefit assessment. The combination of **bezuclastinib** and sunitinib was generally well-tolerated in the PEAK trial. The most common grade 3 or higher treatment-emergent adverse events are summarized below [2].

Adverse Event	Bezuclastinib + Sunitinib (n)	Sunitinib Monotherapy (n)
Hypertension	29.4%	27.4%
Neutropenia	15.2%	15.4%
ALT/AST Increased	10.8%	1.4%
Anemia	9.3%	4.8%
Diarrhea	7.8%	7.2%

- **Dose Modifications:** Hepatic adverse events (ALT/AST increase) led to **bezuclastinib** dose reductions in **12.7%** of patients, but only **1.5%** discontinued **bezuclastinib** due to these events. All Grade 3 elevations resolved [2].
- **Treatment Discontinuation:** The rate of treatment discontinuation due to treatment-related adverse events was **7.4%** for the combination arm versus **3.8%** for the sunitinib monotherapy arm [2].

Regulatory Pathway and Future Outlook

Based on the positive PEAK trial results, Cogent Biosciences has announced plans to submit a **New Drug Application (NDA) to the U.S. FDA in the first half of 2026** [2]. The data suggests the **bezuclastinib** combination is poised to become a new standard of care for second-line GIST. An Expanded Access Program (EAP) is available for eligible patients who require immediate access to the investigational therapy before regulatory approval [1].

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